Fluvastatin hydroxydiene free acid

Description

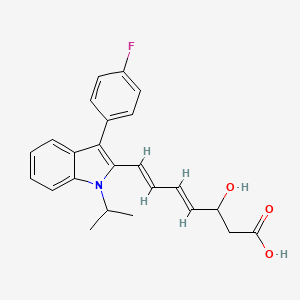

Structure

2D Structure

3D Structure

Properties

CAS No. |

1207963-21-0 |

|---|---|

Molecular Formula |

C24H24FNO3 |

Molecular Weight |

393.4 g/mol |

IUPAC Name |

(4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxyhepta-4,6-dienoic acid |

InChI |

InChI=1S/C24H24FNO3/c1-16(2)26-21-9-6-4-8-20(21)24(17-11-13-18(25)14-12-17)22(26)10-5-3-7-19(27)15-23(28)29/h3-14,16,19,27H,15H2,1-2H3,(H,28,29)/b7-3+,10-5+ |

InChI Key |

WARCEOCHTLFKTQ-GZTQOXHUSA-N |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(CC(=O)O)O)C3=CC=C(C=C3)F |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(CC(=O)O)O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Chemical Synthesis and Formation Mechanisms of Fluvastatin Hydroxydiene Free Acid

Elucidation of Synthetic Pathways Leading to (4E,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxyhepta-4,6-dienoic Acid

The deliberate synthesis of Fluvastatin (B1673502) hydroxydiene free acid is primarily of interest for its use as a reference standard in analytical testing to ensure the purity of the active pharmaceutical ingredient (API), fluvastatin sodium. researchgate.netnih.gov The synthesis would logically follow a convergent strategy, assembling the core indole (B1671886) structure and the heptadienoic acid side chain separately before their eventual coupling.

Multi-step Organic Reaction Methodologies

A plausible synthetic route to Fluvastatin hydroxydiene free acid would involve the construction of the key side chain and its subsequent attachment to the pre-formed indole core. The formation of the diene system is a critical step. One of the most common methods for alkene synthesis in the pharmaceutical industry is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction . researchgate.netwikipedia.org

The HWE reaction, in particular, is favored for its tendency to produce the thermodynamically more stable (E)-alkene, which is desired for the fluvastatin side chain. wikipedia.org The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. To create the diene structure of this compound, a multi-step approach would be necessary, likely involving an initial olefination reaction to form a mono-alkene, followed by a subsequent elimination step to introduce the second double bond.

Alternatively, a process of "over-elimination" from a precursor to the standard fluvastatin side-chain could be employed. In the synthesis of fluvastatin itself, a 3,5-dihydroxy heptenoate side chain is created. A controlled or forced dehydration of the 5-hydroxyl group could introduce the second double bond, leading to the conjugated diene system.

Identification of Key Chemical Precursors and Intermediates

The synthesis of this compound would rely on two principal building blocks: the indole core and the C7 side chain.

Indole Core Precursor : The key intermediate for the indole portion of the molecule is (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde , also known as Fluvastatin Aldehyde. allmpus.com This aldehyde provides the necessary indole structure with the correct substituents at positions 1, 2, and 3.

Side Chain Precursors : For the heptadienoic acid side chain, a suitable C4 building block would be required for reaction with the fluvastatin aldehyde. This could be a phosphonate (B1237965) ester, such as a derivative of 3-hydroxybutanoate, which would be used in an HWE reaction.

A hypothetical synthetic sequence could begin with the reaction of fluvastatin aldehyde with a phosphonate ylide derived from a protected 3-hydroxybutanoate ester. This would form a protected 3-hydroxy-5-oxo-heptenoate intermediate. Subsequent reduction of the ketone at C-5 to a hydroxyl group, followed by a dehydration (elimination) reaction, would generate the conjugated diene system. The final step would be the hydrolysis of the ester to yield the free carboxylic acid.

Investigation of Inadvertent Formation during Fluvastatin Synthesis

This compound is a known impurity in the production of fluvastatin sodium, where it is designated as Fluvastatin EP Impurity F. organic-chemistry.orgresearchgate.net Its presence is undesirable and must be controlled to meet stringent regulatory requirements for pharmaceutical purity.

Side Reaction Analysis and Byproduct Characterization

The formation of this diene impurity is thought to occur during the synthesis of the fluvastatin side chain. The standard synthesis of fluvastatin involves the creation of a (3R,5S)-dihydroxyhept-6-enoic acid side chain. The formation of the hydroxydiene impurity is likely the result of an over-elimination or dehydration reaction.

During the workup or under certain reaction conditions (e.g., acidic or basic conditions, or elevated temperatures), the hydroxyl group at the C-5 position of a fluvastatin precursor can be eliminated, leading to the formation of a second double bond in conjugation with the existing one at C-6. This would result in the (4E,6E)-diene system.

The characterization of such impurities is crucial for process control. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for detection and quantification. For structural elucidation, spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. nih.govnih.govtsijournals.com

Process Optimization Strategies to Mitigate Undesired Formation

Minimizing the formation of this compound is a key goal in the process development of fluvastatin sodium. Several strategies can be employed:

Control of Reaction Conditions : Careful control of temperature, pH, and reaction time during the synthesis and purification steps is critical. Avoiding strongly acidic or basic conditions and high temperatures can suppress the unwanted elimination reaction.

Stereoselective Synthesis : The use of highly stereoselective reactions, such as the Noyori asymmetric hydrogenation or enzymatic reductions, to create the 3,5-diol stereocenters can lead to more stable intermediates that are less prone to elimination.

Purification Techniques : Robust purification methods, such as crystallization, can be optimized to effectively remove the diene impurity from the final product. google.com For instance, the selective crystallization of the desired fluvastatin sodium salt can leave the more soluble impurity behind in the mother liquor.

Protecting Group Strategy : The strategic use of protecting groups for the hydroxyl functions on the side chain can prevent their elimination during subsequent reaction steps. The protecting groups are then removed under mild conditions at a later stage of the synthesis.

By understanding the mechanisms of its formation and implementing rigorous process controls, the levels of this compound as an impurity in fluvastatin can be effectively managed.

Structural Elucidation and Advanced Spectroscopic Characterization of Fluvastatin Hydroxydiene Free Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

Comprehensive Analysis of ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum of fluvastatin (B1673502) hydroxydiene free acid provides crucial information about the number of different types of protons, their electronic environments, and their scalar couplings. The chemical shifts (δ) in the proton spectrum are indicative of the local magnetic field experienced by each nucleus. For instance, aromatic protons on the fluorophenyl and indole (B1671886) rings are expected to resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring currents. Protons attached to the diene system would also exhibit characteristic chemical shifts in the olefinic region. The protons of the aliphatic chain and the hydroxyl groups would appear in the upfield region of the spectrum.

The ¹³C NMR spectrum complements the proton data by providing a count of the chemically distinct carbon atoms. The chemical shifts of the carbon signals reveal the nature of their hybridization and the types of atoms they are bonded to. Carbonyl carbons of the carboxylic acid and carbons of the aromatic rings are typically observed at the downfield end of the spectrum (δ > 100 ppm), while sp³ hybridized carbons of the aliphatic chain appear at higher magnetic fields (upfield).

Table 1: Hypothetical ¹H NMR Data for Fluvastatin Hydroxydiene Free Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| 7.6 - 7.8 | m | 2H | Aromatic protons (Fluorophenyl) |

| 7.2 - 7.5 | m | 3H | Aromatic protons (Indole) |

| 6.5 - 6.8 | m | 2H | Diene protons |

| 4.1 - 4.3 | m | 1H | CH-OH |

| 3.8 | s | 3H | OCH₃ (if present) |

| 2.2 - 2.5 | m | 2H | CH₂ adjacent to COOH |

| 1.2 - 1.8 | m | 4H | Aliphatic CH₂ |

Note: This table represents hypothetical data for illustrative purposes.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Proposed Assignment |

| 175.0 | COOH |

| 158.0 - 162.0 | C-F (Fluorophenyl) |

| 110.0 - 140.0 | Aromatic and Diene C |

| 65.0 - 75.0 | C-OH |

| 20.0 - 40.0 | Aliphatic C |

Note: This table represents hypothetical data for illustrative purposes.

Application of Two-Dimensional NMR Techniques

To further refine the structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of connectivities within spin systems, such as the protons on the aliphatic chain. The HSQC experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. Finally, the HMBC spectrum maps long-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the entire molecular framework, including the connection of the side chain to the indole ring and the relative positions of the substituents.

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Delineation

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a potent tool for the analysis of complex mixtures and the structural elucidation of individual components. In this technique, the sample is first separated by LC, and then the eluted components are introduced into the mass spectrometer. The precursor ion corresponding to this compound can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable information about the connectivity of the molecule and helps to confirm the proposed structure. For example, the loss of water (H₂O) from the parent ion would be consistent with the presence of a hydroxyl group, while the loss of carbon dioxide (CO₂) would indicate the presence of a carboxylic acid.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (typically a broad band in the region of 3200-3600 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C=C stretching vibrations from the aromatic rings and the diene system (in the 1450-1650 cm⁻¹ region), and C-F stretching vibrations.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds, such as the C=C bonds in the diene and aromatic systems. The combination of IR and Raman spectroscopy provides a more complete picture of the functional groups present in this compound.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid/Alcohol) | 3200-3600 (broad) | |

| C-H (Aromatic) | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 | 2850-2960 |

| C=O (Carboxylic Acid) | 1700-1725 | |

| C=C (Aromatic/Diene) | 1450-1650 | 1500-1650 (strong) |

| C-F | 1000-1400 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique pivotal for the investigation of compounds containing chromophores. A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation by a molecule results in the transition of electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, making UV-Vis spectroscopy a valuable tool for chromophore analysis. researchgate.net

In the case of this compound, the principal chromophore is the extensive conjugated system comprising the fluorophenyl-substituted indole ring linked to a hepta-4,6-dienoic acid side chain. This system of alternating single and double bonds (π-electron conjugation) significantly lowers the energy required for electronic transitions, causing the molecule to absorb light in the ultraviolet region.

Spectroscopic analyses of the closely related Fluvastatin sodium have been conducted in various solvents to determine its absorption maximum (λmax). These studies reveal characteristic absorption peaks that confirm the presence of the indole-diene chromophore. For instance, in a 0.1 M sodium hydroxide (B78521) solution, Fluvastatin sodium exhibits an absorption maximum at 304 nm. researchgate.net Similarly, when dissolved in ethanol (B145695) or methanol (B129727), the λmax is observed at 304 nm and 305 nm, respectively. researchgate.nethumanjournals.com The consistency of the absorption maximum across different polar solvents indicates a stable and well-defined chromophoric system. This data is instrumental in the qualitative identification and quantitative determination of the compound in various samples. humanjournals.comsphinxsai.com

| Solvent | Absorption Maximum (λmax) | Reference |

| 0.1 M Sodium Hydroxide | 304 nm | researchgate.net |

| Ethanol | 304 nm | humanjournals.com |

| Methanol | 305 nm | researchgate.net |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a primary and powerful technique for the characterization of solid-state materials, providing fundamental information about their atomic and molecular structure. For crystalline solids, XRD patterns are unique fingerprints that can be used for phase identification, the determination of crystal structure, and the analysis of polymorphism and solvatomorphism. units.it Polymorphs are different crystalline forms of the same compound that can exhibit distinct physicochemical properties.

The application of XRD to Fluvastatin and its salts has been crucial in understanding its solid-state behavior. While a complete single-crystal structure determination for this compound is not widely reported, X-ray Powder Diffraction (XRPD) has been extensively used to characterize various forms of Fluvastatin and its sodium salt. conicet.gov.arnih.gov Studies have shown that Fluvastatin sodium can exist in different crystalline forms, or polymorphs, depending on the crystallization solvent and conditions. conicet.gov.ar For example, material crystallized from acetonitrile (B52724) was identified as a monohydrate ("form I"), while a USP reference standard was found to be a different hydrate (B1144303) ("form II"). nih.gov

The XRPD pattern of the free drug, Fluvastatin, displays sharp, intense peaks at specific diffraction angles (2θ), which is indicative of a well-ordered crystalline structure. researchgate.net In contrast, amorphous forms of the drug, which lack long-range molecular order, produce a diffuse halo with no distinct peaks. researchgate.net The ability to distinguish between crystalline and amorphous states is critical, as it can significantly influence properties such as solubility and dissolution rate.

Although the definitive crystal structure of Fluvastatin sodium has not yet been fully determined, XRPD analysis remains the principal method for identifying and differentiating its solid-state forms. conicet.gov.ar These studies typically use Cu Kα radiation (wavelength λ = 1.5418 Å) to obtain diffraction patterns over a range of 2θ angles. conicet.gov.ar

| Fluvastatin Form | XRD Findings | Key Characteristics | Reference |

| Fluvastatin (Free Drug) | Crystalline | Shows characteristic intense diffraction peaks. | researchgate.net |

| Fluvastatin Sodium (from Acetonitrile) | "Form I" Hydrate | Identified as a monohydrate with a distinct crystalline structure. | conicet.gov.arnih.gov |

| Fluvastatin Sodium (USP Standard) | "Form II" Hydrate | Identified as a different polymorph compared to Form I. | conicet.gov.arnih.gov |

| Fluvastatin Sodium (from Ethanol) | Mixture of Phases | Showed low crystallinity and a high level of disorder. | conicet.gov.ar |

Stereochemical Investigations of Fluvastatin Hydroxydiene Free Acid

Analysis of Geometrical Isomerism around the Hydroxydiene Moiety (E/Z configurations)

The defining structural feature of fluvastatin (B1673502) hydroxydiene free acid is the conjugated diene system within the heptadienoic acid side chain. This diene moiety gives rise to geometrical isomerism, resulting in possible E/Z configurations around the C4-C5 and C6-C7 double bonds.

Systematic nomenclature for fluvastatin hydroxydiene free acid, as seen in chemical databases, is (4E,6E)-7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxyhepta-4,6-dienoic acid, explicitly indicating the trans or E configuration for both double bonds in the diene system. nih.govncats.io This (E,E) isomer is the most commonly referenced and studied form of this compound. The InChI (International Chemical Identifier) string for this compound, InChI=1S/C24H24FNO3/c1-16(2)26-21-9-6-4-8-20(21)24(17-11-13-18(25)14-12-17)22(26)10-5-3-7-19(27)15-23(28)29/h3-14,16,19,27H,15H2,1-2H3,(H,28,29)/b7-3+,10-5+, further confirms the (4E,6E) configuration. nih.govfda.gov

While the (E,E) isomer is predominant, the potential for the existence of other geometrical isomers (e.g., (Z,E), (E,Z), (Z,Z)) under various conditions such as synthesis, degradation, or metabolic processes cannot be entirely ruled out without specific analytical studies designed to detect and quantify these forms.

Table 1: Geometrical Isomerism of this compound

| Feature | Description |

|---|---|

| Diene System | C4=C5 and C6=C7 double bonds in the heptadienoic acid chain. |

| Predominant Isomer | (4E,6E) configuration. nih.govncats.io |

| Systematic Name | (4E,6E)-7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxyhepta-4,6-dienoic acid. nih.gov |

| InChI Identifier | InChI=1S/C24H24FNO3/c1-16(2)26-21-9-6-4-8-20(21)24(17-11-13-18(25)14-12-17)22(26)10-5-3-7-19(27)15-23(28)29/h3-14,16,19,27H,15H2,1-2H3,(H,28,29)/b7-3+,10-5+. nih.govfda.gov |

Characterization of Chiral Centers and Racemic Composition

This compound possesses a chiral center at the C3 position of the heptadienoic acid chain, which bears a hydroxyl group. This gives rise to two enantiomers: (3R)- and (3S)-fluvastatin hydroxydiene free acid.

The compound is typically found and referenced as a racemic mixture, meaning it contains an equal amount of the (3R) and (3S) enantiomers. nih.govncats.io This is often denoted by "(+/-)" or by the term "racemic" in its chemical description. nih.govfda.gov The presence of a single defined stereocenter in a racemic form is a key characteristic of this compound. ncats.io

Fluvastatin itself is marketed as a racemic mixture of its two erythro enantiomers, (+)-3R,5S and (-)-3S,5R. researchgate.net It is important to distinguish the stereochemistry of fluvastatin from that of its hydroxydiene metabolite.

Table 2: Chiral Properties of this compound

| Feature | Description |

|---|---|

| Chiral Center | C3 of the heptadienoic acid chain. |

| Enantiomers | (3R)- and (3S)-isomers. |

| Composition | Typically exists as a racemic mixture. nih.govncats.io |

| Optical Activity | As a racemate, it is optically inactive. |

Studies on Stereoselective Formation or Interconversion of this compound Isomers

The formation of this compound can potentially be stereoselective, depending on the enzymatic or chemical processes involved. However, detailed studies focusing specifically on the stereoselective formation of the hydroxydiene metabolite are not extensively reported in the provided search results.

More broadly, studies have investigated the interconversion between the active hydroxy acid form and the inactive lactone form of fluvastatin. nih.govpsu.edu This interconversion is pH-dependent. nih.govpsu.edu Under basic conditions, the hydrolysis of the lactone to the hydroxy acid is favored, with a significantly lower activation barrier (9 kcal mol⁻¹) compared to the reverse reaction (28 kcal mol⁻¹). nih.govpsu.edu Under acidic conditions, the activation barriers for hydrolysis (22 kcal mol⁻¹) and lactonization (28 kcal mol⁻¹) are more comparable. nih.govpsu.edu

Density functional theory (DFT) studies have been used to investigate the potential energy surface of fluvastatin, revealing small energetic differences between key conformers. nih.govresearchgate.net These computational models help in understanding the conformational pathways and energy barriers associated with transformations, which could be extended to the study of the formation and interconversion of the hydroxydiene free acid isomers. researchgate.net While these studies focus on the hydroxy acid-lactone interconversion of fluvastatin itself, the principles of pH-dependent stability and conformational energetics are relevant to its diene metabolite.

Analytical Methodologies for the Quantitative and Qualitative Assessment of Fluvastatin Hydroxydiene Free Acid

Development and Validation of Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for separating and quantifying Fluvastatin (B1673502) hydroxydiene free acid in the presence of the parent drug and other related substances. These methods offer high resolution and sensitivity, making them ideal for purity and assay testing.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Fluvastatin and its impurities. nih.govjapsonline.com Stability-indicating HPLC methods are crucial for separating degradation products like Fluvastatin hydroxydiene free acid from the main API. sphinxsai.com

Typically, reverse-phase HPLC (RP-HPLC) methods are employed. A common setup involves a C18 column, such as a Hypersil ODS C18 or Zorbax C18, with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer) adjusted to a specific pH. nih.govsphinxsai.comresearchgate.net For instance, one method uses a mobile phase of methanol, 20mM phosphate buffer (pH 3.2), and acetonitrile (B52724) in a 55:30:15 v/v ratio, with detection at 234 nm. nih.gov Another approach utilizes methanol and water (80:20, v/v) with UV detection at 242 nm. sphinxsai.com

Diode Array Detection (DAD) provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. This is particularly useful in distinguishing between closely related compounds.

Mass Spectrometric (MS) Detection coupled with HPLC (LC-MS) offers superior specificity and sensitivity, enabling the definitive identification of impurities based on their mass-to-charge ratio (m/z). nih.gov LC-MS/MS can further provide structural information through fragmentation analysis, which is invaluable for characterizing unknown degradation products. waters.com For example, a high-sensitivity LC/MS/MS method developed for Fluvastatin in plasma, using an Agilent 6490 Triple Quadrupole Mass Spectrometer, demonstrates the power of this technique for detecting low-level analytes. waters.com

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |

| Column | Hypersil ODS C18 (150 x 4.6 mm, 5µm) nih.gov | Hypersil® ODS C18 (150 x 4.6 mm, 5µm) nih.gov | ODS Hypersil C18 (250x4.6 mm, 5µm) researchgate.net |

| Mobile Phase | Methanol: 20mM Phosphate buffer (pH 3.2): Acetonitrile (55:30:15 v/v) nih.gov | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v) nih.gov | Methanol: 0.10 M Ammonium acetate (70:30, v/v) researchgate.net |

| Flow Rate | 1.1 mL/min nih.gov | 1.2 mL/min nih.gov | 1.0 mL/min researchgate.net |

| Detection | UV at 234 nm nih.gov | UV at 235 nm nih.gov | UV at 305 nm researchgate.net |

| Retention Time | 5.5 min nih.gov | 7.65 min nih.gov | 3.2 min researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly higher resolution, improved sensitivity, and significantly shorter analysis times compared to traditional HPLC. nih.govscielo.br These features make UPLC an exceptionally powerful tool for analyzing complex mixtures, such as pharmaceutical samples containing multiple impurities and degradation products. scielo.brlongdom.org

While a specific UPLC method dedicated solely to this compound is not extensively documented, the principles and applications are well-established for other statins and their impurities. longdom.orgscispace.com Stability-indicating UPLC methods have been successfully developed for rosuvastatin (B1679574), simvastatin, and atorvastatin, demonstrating the capability to separate the parent drug from numerous degradation products within very short run times, often less than 10 minutes. longdom.orgnih.govnih.gov For instance, a UPLC method for rosuvastatin on an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm) effectively separated all known and degradation impurities. longdom.org

The application of UPLC, often coupled with mass spectrometry (UPLC-MS), is instrumental in forced degradation studies to rapidly separate and identify products like the hydroxydiene derivative. scielo.brresearchgate.net The enhanced peak capacity and speed facilitate a more thorough understanding of degradation pathways. scielo.br

| Parameter | UPLC Method for Statins (General Example) |

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) longdom.orgresearchgate.net |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid or Ammonium acetate) and an organic solvent (e.g., Acetonitrile or Methanol) longdom.orgnih.gov |

| Flow Rate | ~0.3 - 0.5 mL/min nih.govresearchgate.net |

| Column Temp. | ~40 °C nih.govnih.gov |

| Detection | UV-PDA or Mass Spectrometry (MS) scielo.brnih.gov |

| Run Time | < 10 minutes longdom.org |

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of Fluvastatin, although it is less common than HPLC for this class of compounds. Due to the low volatility and polar nature of Fluvastatin and its hydroxydiene free acid derivative, direct analysis by GC is not feasible.

Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the non-volatile analytes into more volatile and thermally stable compounds. ncats.io A common approach involves silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). ncats.io Another method uses extractive alkylation with pentafluorobenzyl bromide followed by silylation. Once derivatized, the compounds can be analyzed by a capillary GC system, often with a flame ionization detector (FID) or, for higher sensitivity and specificity, a mass spectrometer (GC-MS). ncats.io This approach has been validated for quantifying Fluvastatin in various matrices. ncats.io

Method Validation Parameters: Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. As per International Conference on Harmonisation (ICH) guidelines, key validation parameters include linearity, accuracy, precision, LOD, and LOQ. nih.govjapsonline.com

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically demonstrated by a high correlation coefficient (R²) value, often ≥0.999. nih.govresearchgate.net

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a matrix with a known quantity of the analyte. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

| Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| RP-HPLC | 3 - 15 | - | - | - | 99.88 - 100.09 | - | nih.gov |

| RP-HPLC | 1 - 6 | 0.9998 | 0.0194 | 0.0588 | 98.31 - 99.70 | 0.2073 - 0.8976 | nih.gov |

| HPLC | 0.05 - 200 | 1 | 0.004 - 0.006 | 0.013 - 0.035 | 98 - 103 | < 2% | researchgate.net |

| RP-HPLC | 2.0 - 320.0 | >0.9998 | 0.54 | - | - | - | |

| CE | 4.2 - 21.1 (1.03x10⁻⁵ - 5.15x10⁻⁵ M) | - | 0.41 (1x10⁻⁶ M) | 1.19 (2.89x10⁻⁶ M) | - | 0.3 (Migration Time) | scielo.br |

Application of Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Separation

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and low consumption of reagents and samples. It is an attractive alternative to HPLC for the analysis of pharmaceuticals. Several modes of CE, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been applied to the analysis of Fluvastatin and its related compounds. researchgate.netscielo.br

Capillary Zone Electrophoresis (CZE) separates charged molecules based on their differential migration in an electric field. A study described a CZE method using a fused-silica capillary and a 10 mM borate (B1201080) buffer at pH 8 for the determination of Fluvastatin. scielo.br

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. This is achieved by adding a surfactant to the buffer at a concentration above its critical micelle concentration. MEKC has been proven effective for the simultaneous separation of multiple statins and for separating pravastatin (B1207561) from its degradation products, demonstrating its potential for stability-indicating assays of Fluvastatin and its impurities like the hydroxydiene free acid. researchgate.net

| Parameter | CE Method for Fluvastatin | CE Method for Fluvastatin Enantiomers |

| Technique | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis (CE) |

| Capillary | Fused-silica (L = 86 cm, Leff = 58 cm, 75 µm i.d.) | Uncoated fused silica |

| Background Electrolyte | 10 mM borate buffer (pH 8) | 100 mM borate solution with 30 mg/mL (2-hydroxypropyl)-β-cyclodextrin |

| Detection | 239 nm | - |

| Linearity Range | 1.03 x 10⁻⁵ - 5.15 x 10⁻⁵ M | 400 - 700 µg/mL |

| LOD | 1 x 10⁻⁶ M | 1.5 µg/mL |

| LOQ | 2.89 x 10⁻⁶ M | 2.5 µg/mL |

| Reference | scielo.br |

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

Spectroscopic methods provide simple, rapid, and cost-effective alternatives to chromatography for the quantitative analysis of Fluvastatin, particularly in bulk and pharmaceutical formulations.

Spectrophotometric methods are typically based on measuring the ultraviolet (UV) absorbance of the analyte. A simple UV spectrophotometric method involves measuring the absorbance of Fluvastatin in 0.1 M sodium hydroxide (B78521) at its absorption maximum of 304 nm. scispace.com Another approach is a kinetic spectrophotometric method based on the reaction of Fluvastatin with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which forms a colored product that can be measured over time at 462 nm. nih.govresearchgate.net Derivative spectrophotometry can also be used to enhance selectivity and resolve the spectrum of the API from its degradation products. sphinxsai.com

Spectrofluorimetric methods measure the native fluorescence of a compound, which can offer higher sensitivity and selectivity than absorbance-based methods. A spectrofluorimetric method for Fluvastatin measures its native fluorescence in ethanol (B145695) at an emission wavelength of 776 nm after excitation at 258 nm. sphinxsai.com Another high-throughput method utilizes the native fluorescence of Fluvastatin in aqueous solution, with excitation at 305 nm and emission measured at 395 nm. longdom.org

| Method Type | Principle | λmax / λem | Linearity Range (µg/mL) | LOD (µg/mL) | Reference |

| UV Spectrophotometry | Absorbance in 0.1 M NaOH | 304 nm | 5 - 25 | 0.0811 | scispace.com |

| Kinetic Spectrophotometry | Reaction with NBD-Cl | 462 nm | 10 - 90 | 0.134 | nih.govresearchgate.net |

| Derivative Spectrophotometry | Third derivative (3D) | 318.6 nm | 4 - 20 | - | sphinxsai.com |

| Spectrofluorimetry | Native fluorescence in ethanol | 776 nm | - | - | sphinxsai.com |

| Spectrofluorimetry | Native fluorescence in aqueous solution | 395 nm (λex=305 nm) | 0.2 - 200 | 0.1 - 4.1 | longdom.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.